molecular formula C18H23FN4O3 B2944710 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]propanamide CAS No. 2034278-96-9

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]propanamide

Cat. No.: B2944710
CAS No.: 2034278-96-9
M. Wt: 362.405
InChI Key: STTCVQMKSRQSEN-SHTZXODSSA-N
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Description

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]propanamide is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]propanamide typically involves multiple steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the cyclohexyl group: This step involves the reaction of the oxazole derivative with a cyclohexyl-containing reagent, often under conditions that promote nucleophilic substitution.

    Introduction of the fluoropyrimidine moiety: This can be done via a coupling reaction, such as a Suzuki or Heck reaction, using a fluoropyrimidine precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the oxazole ring or the cyclohexyl group.

    Reduction: Reduction reactions could target the oxazole ring or the amide bond.

    Substitution: The fluoropyrimidine moiety may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Conditions for substitution reactions may include the use of bases (e.g., sodium hydride) or acids (e.g., hydrochloric acid) depending on the specific reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

    Synthesis of novel derivatives:

Biology

    Biological activity studies: The compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine

    Drug development: Due to its structural features, this compound could be investigated as a lead compound for the development of new pharmaceuticals.

Industry

    Material science: The compound may find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]propanamide would depend on its specific biological target. Potential mechanisms could include:

    Inhibition of enzymes: The compound may act as an inhibitor of specific enzymes, disrupting metabolic pathways.

    Interaction with receptors: It could bind to and modulate the activity of specific receptors, affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-cyclohexylpropanamide: Lacks the fluoropyrimidine moiety.

    3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1r,4r)-4-hydroxycyclohexyl]propanamide: Contains a hydroxyl group instead of the fluoropyrimidine moiety.

Uniqueness

The presence of the fluoropyrimidine moiety in 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]propanamide may confer unique properties, such as increased biological activity or specificity for certain targets.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O3/c1-11-16(12(2)26-23-11)7-8-17(24)22-14-3-5-15(6-4-14)25-18-20-9-13(19)10-21-18/h9-10,14-15H,3-8H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTCVQMKSRQSEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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